molecular formula C₃₄H₄₅FN₄O₁₃P₂ B1142257 propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate CAS No. 1337482-17-3

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No. B1142257
CAS RN: 1337482-17-3
M. Wt: 798.69
InChI Key:
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Description

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₄₅FN₄O₁₃P₂ and its molecular weight is 798.69. The purity is usually 95%.
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Scientific Research Applications

Sorption and Environmental Impact

Sorption of Phenoxy Herbicides Phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) demonstrate sorption behavior influenced by soil parameters such as pH, organic carbon content, and iron oxides. This research suggests soil organic matter and iron oxides as significant sorbents for these herbicides, although data on certain parameters like Oxalate Fe and DCB Fe are often lacking, which hinders a comprehensive understanding of their sorption dynamics (Werner, Garratt, & Pigott, 2012).

Neuropharmacology

ER to Synapse Trafficking of NMDA Receptors The review focuses on the molecular mechanisms of NMDA receptors, which are vital for excitatory neurotransmission in the mammalian central nervous system. It highlights the biosynthesis, transport post-ER release, and synaptic integration of NMDA receptors, with implications for understanding psychiatric and neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).

Amyloid Imaging in Neurological Disorders

Progress in Amyloid Imaging Ligands This research reviews the development of amyloid imaging ligands like [18F]FDDNP and 11C-PIB for in vivo measurement in Alzheimer's disease patients' brains. The technique's potential in early disease detection and its application in evaluating new antiamyloid therapies are discussed (Nordberg, 2007).

Chemical Analysis and Drug Interactions

Chemical Inhibitors of Cytochrome P450 Isoforms The paper reviews the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 isoforms, vital for predicting drug–drug interactions due to metabolism-based interactions. The study highlights the most selective inhibitors for various CYP isoforms (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Toxicology

Environmental Organotin Toxicity in Mammals This review encapsulates the mechanisms of toxicity of organotins such as tributyltin in mammals, discussing their effects on mitochondrial ATP synthase, steroid biosynthesis, and their function as dual agonists of RXR and PPARγ. It also explores their neurotoxic effects and the need for understanding molecular events induced by endogenous levels of these compounds (Kotake, 2012).

properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53?,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORGVRHMQFKTN-ACVYKXDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45FN4O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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